molecular formula C15H20FN3O5S B2477305 N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide CAS No. 872724-07-7

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2477305
CAS No.: 872724-07-7
M. Wt: 373.4
InChI Key: MZXGHMOFCCALRK-UHFFFAOYSA-N
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Description

N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a synthetic organic compound offered for research and development purposes. This molecule features a 1,3-oxazinan-2-yl core structure, which is substituted with a methyl-ethanediamide group and a 4-fluoro-2-methylbenzenesulfonyl moiety. The presence of the sulfonyl group is a key structural feature often associated with biological activity, particularly in medicinal chemistry research where similar sulfonamide derivatives are investigated for their potential to interact with enzymatic targets . The fluoro-methylbenzene component can influence the compound's lipophilicity and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies . Researchers may utilize this compound as a building block in organic synthesis or as a lead structure in the design of novel pharmacological tools. It is strictly for laboratory research use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult relevant safety data sheets and conduct all necessary risk assessments. The chemical identity and purity of the compound must be confirmed by the end-user through appropriate analytical methods.

Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O5S/c1-10-8-11(16)4-5-12(10)25(22,23)19-6-3-7-24-13(19)9-18-15(21)14(20)17-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXGHMOFCCALRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an appropriate oxazinan derivative under controlled conditions to form the sulfonylated oxazinan intermediate. This intermediate is then reacted with N-methylethanediamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluoro-substituted benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the benzene ring.

Scientific Research Applications

N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Compound Name Structural Features Biological Activity Key Differences from Target Compound Reference
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide - 4-Fluoro-3-methylbenzenesulfonyl group
- 2-(4-Fluorophenyl)ethyl substituent
Not specified - Sulfonyl group position : 3-methyl vs. 2-methyl on benzene
- Ethanediamide substituent : Bulky fluorophenyl group vs. methyl
N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide - Benzyl group on ethanediamide Antimicrobial potential - Substituent on ethanediamide : Benzyl (aromatic) vs. methyl (aliphatic)
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide - 2,5-Difluorobenzenesulfonyl group
- 2-Methoxyphenethyl substituent
Enhanced sodium channel selectivity - Sulfonyl substitution : Difluoro vs. monofluoro
- Phenethyl group : Methoxy enhances lipophilicity
N'-[(4-chlorophenyl)methyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide - 4-Chlorophenylmethyl group Potential anticancer activity - Halogen substitution : Chloro vs. fluoro
- Sulfonyl group position : 3-methyl vs. 2-methyl
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide - Propan-2-yl group on ethanediamide Drug development candidate - Ethanediamide substituent : Branched alkyl (propan-2-yl) vs. methyl

Impact of Structural Differences on Properties

Sulfonyl Group Modifications :
  • Fluorine Position : The target compound's 4-fluoro-2-methyl substitution optimizes steric and electronic effects for antimicrobial activity, whereas 3-methyl () reduces steric hindrance but may alter target binding .
Ethanediamide Substituents :
  • Methyl vs. Benzyl : The methyl group in the target compound minimizes steric bulk, favoring enzyme active site entry, while benzyl () may improve aromatic stacking interactions with proteins .
  • Morpholine and Methoxy Groups : These substituents () introduce hydrogen-bond acceptors, enhancing solubility and target affinity .
Oxazinan Ring :
  • Present in all compared compounds, but conformational flexibility varies with adjacent substituents. The target compound's oxazinan ring likely stabilizes bioactive conformations via intramolecular hydrogen bonds .

Biological Activity

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Fluorinated aromatic ring : The presence of a 4-fluoro-2-methylbenzenesulfonyl group enhances its interaction with biological targets.
  • Oxazinan ring : This cyclic structure contributes to the compound's stability and reactivity.
  • Ethanediamide moiety : This functional group is crucial for biological interactions.

The molecular formula is C15_{15}H18_{18}F1_{1}N3_{3}O3_{3}S, with a molecular weight of approximately 367.39 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the oxazinan ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the fluorinated aromatic group : Utilizes fluorinating agents such as Selectfluor®.
  • Amide bond formation : Coupling the oxazinan intermediate with the ethanediamide moiety using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well.

Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme critical for collagen biosynthesis. This inhibition could have implications in treating fibrotic diseases and enhancing wound healing processes.

The mechanism of action involves:

  • Enzyme Interaction : The fluorinated aromatic ring likely enhances binding affinity to specific enzymes, leading to altered enzymatic activity.
  • Modulation of Cellular Pathways : The compound may influence various cellular pathways through its interactions with molecular targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamideSimilar oxazinan structure; different substituentsContains morpholine instead of pyridine
N-[3-fluoro-4-(6-methoxyquinolin)phenyl]-N'-(4-fluorophenyl)cyclopropaneDifferent core structure; fluorinated phenyl groupsModulates protein kinase activity
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory properties

This table illustrates how the distinct functional groups and complex structure of this compound may confer unique biological activities not present in similar compounds.

Case Studies and Research Findings

Ongoing studies are focused on elucidating the full biological profile and therapeutic potential of this compound. Preliminary findings suggest promising applications in:

  • Antimicrobial therapy : Targeting resistant bacterial strains.
  • Fibrosis treatment : Through inhibition of collagen synthesis.
  • Cancer therapy : By modulating specific cellular pathways involved in tumor growth.

Research continues to explore the efficacy and safety profiles through various in vitro and in vivo models.

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